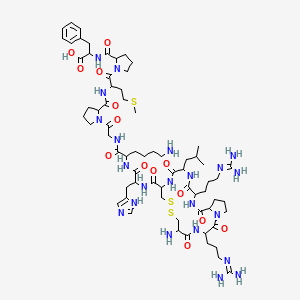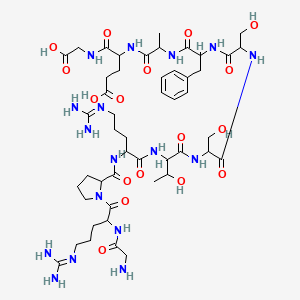![molecular formula C39H58N4O5 B13385094 [10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate](/img/structure/B13385094.png)
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hexanoyl-NBD Cholesterol is a fluorescently tagged cholesterol derivative. It features a hydrophilic NBD fluorophore attached to carbon 3 at the hydrophilic end of cholesterol, separated by a 6-carbon spacer. This design allows the cholesterol to properly orient in membrane bilayers while the fluorescent tag is presented outside of the bilayer .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexanoyl-NBD Cholesterol involves attaching the NBD fluorophore to the cholesterol molecule. The hydrophilic NBD fluorophore is attached to carbon 3 of cholesterol via a 6-carbon spacer .
Industrial Production Methods: The industrial production of 3-Hexanoyl-NBD Cholesterol typically involves the use of organic solvents such as DMF, DMSO, and ethanol for solubility. The compound is stored at -20°C to maintain stability .
化学反応の分析
Types of Reactions: 3-Hexanoyl-NBD Cholesterol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the NBD fluorophore.
Substitution: The hydrophilic NBD fluorophore can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized cholesterol derivatives, while reduction can yield reduced NBD fluorophore products .
科学的研究の応用
3-Hexanoyl-NBD Cholesterol has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: Helps in understanding cholesterol’s role in cellular processes and membrane structure.
Medicine: Utilized in assays for lipid metabolism and cholesterol-related diseases.
Industry: Employed in the development of fluorescent assays for lipid research .
作用機序
The mechanism of action of 3-Hexanoyl-NBD Cholesterol involves its integration into membrane bilayers. The hydrophilic NBD fluorophore allows for the visualization of cholesterol’s behavior in membranes. This compound interacts with proteins and other lipids, providing insights into cholesterol’s role in cellular processes .
類似化合物との比較
25-NBD Cholesterol: Another fluorescently tagged cholesterol derivative, but with the NBD fluorophore attached to the 25th carbon at the hydrophobic terminus.
NBD-PE (NBD-Phosphatidylethanolamine): A fluorescently tagged phospholipid used in similar membrane studies
Uniqueness: 3-Hexanoyl-NBD Cholesterol is unique due to its specific design, which allows for better modeling of cholesterol behavior in membranes compared to 25-NBD Cholesterol. The 6-carbon spacer ensures proper orientation in the bilayer, making it a more accurate tool for studying cholesterol dynamics .
特性
分子式 |
C39H58N4O5 |
|---|---|
分子量 |
662.9 g/mol |
IUPAC名 |
[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoate |
InChI |
InChI=1S/C39H58N4O5/c1-25(2)10-9-11-26(3)30-15-16-31-29-14-13-27-24-28(19-21-38(27,4)32(29)20-22-39(30,31)5)47-35(44)12-7-6-8-23-40-33-17-18-34(43(45)46)37-36(33)41-48-42-37/h13,17-18,25-26,28-32,40H,6-12,14-16,19-24H2,1-5H3 |
InChIキー |
YZAQIPGLFHPDPI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCNC5=CC=C(C6=NON=C56)[N+](=O)[O-])C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B13385013.png)


![4-[(3-Methoxyphenyl)ethynyl]pyridine](/img/structure/B13385031.png)


![N,N-dimethylcarbamic acid [3-[dimethylamino(oxo)methoxy]-4-[1-(ethylamino)-1-hydroxyethyl]phenyl] ester hydrochloride](/img/structure/B13385057.png)
![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)


![6-ethyl-17-(4-hydroxybutan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13385072.png)



